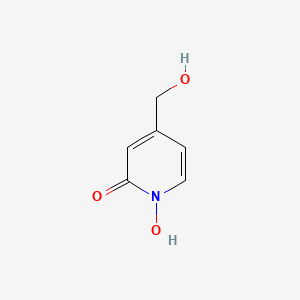

1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one

Description

Early Terminology (Pre-1960s)

Compounds were described using trivial names (e.g., "pyridone alcohols") or functional group-based labels (e.g., "hydroxymethylated pyridones").

IUPAC Standardization (1970s–1990s)

Systematic rules prioritized:

Modern Context (2000s–Present)

- Complex substituents : Terms like "hydroxymethyl" replaced older descriptors like "alcohol-bearing methyl".

- Computational alignment : Databases like PubChem auto-generate IUPAC names using structure-validation algorithms.

Case Study : The compound 5-(hydroxymethyl)pyridin-2(1H)-one (CID 12018576) was historically termed "2-hydroxy-5-hydroxymethylpyridine" before IUPAC standardization.

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

1-hydroxy-4-(hydroxymethyl)pyridin-2-one |

InChI |

InChI=1S/C6H7NO3/c8-4-5-1-2-7(10)6(9)3-5/h1-3,8,10H,4H2 |

InChI Key |

NLIJECQGJNXMQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)C=C1CO)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediates

- 6-Halogenomethyl-2-pyrones (especially chloromethyl derivatives) serve as key intermediates. These can be synthesized by halogenation of 2-pyrones or via side-chain halogenation of 2-halogeno-6-picolines.

- Phenols or thiophenols may be used to introduce substituents via nucleophilic substitution on the halogenomethyl group, forming aryloxymethyl or arylthiomethyl pyrones as intermediates.

Conversion to 1-Hydroxy-2-pyridones

- The 2-pyrones or their substituted derivatives are reacted with hydroxylamine salts (commonly hydroxylammonium sulfate or chloride).

- The reaction is conducted in the presence of inorganic or organic bases such as sodium or potassium carbonate, triethylamine, or aminopyridine derivatives.

- Solvents used include protic solvents (methanol, ethanol, isopropanol) and aprotic solvents (dimethylformamide, dimethyl sulfoxide), with a preference for aprotic solvents to improve yields.

- Reaction temperatures typically range from room temperature to about 120°C, with optimal conditions between 50°C and 105°C.

Reaction Conditions and Stoichiometry

- Hydroxylamine salt is used in at least equimolar amounts relative to the pyrone, often in excess (2 to 10 moles per mole of pyrone) to drive the reaction to completion.

- Bases are used in at least equivalent amounts relative to hydroxylammonium salt to neutralize acid and facilitate ring transformation.

- The reaction mixture may include small amounts (3-15% by weight) of inert solvents or diluents to improve reaction kinetics or solubility.

Isolation and Purification

- After completion, inorganic salts are removed by filtration.

- The 1-hydroxy-2-pyridone product can be isolated directly or as a salt with an organic base (e.g., ethanolamine salt) to improve stability and handling.

Representative Reaction Scheme

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 6-Halogenomethyl-2-pyrone + Phenol/Thiophenol | Nucleophilic substitution to form aryloxymethyl or arylthiomethyl pyrone intermediate |

| 2 | Intermediate + Hydroxylammonium salt + Base | Ring transformation to 1-hydroxy-2-pyridone under heating (50-105°C) |

| 3 | Filtration and isolation | Removal of salts and isolation of pure 1-hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one |

Research Findings and Optimization

- Use of organic bases such as 2-aminopyridine or imidazole derivatives can act both as base and solvent, enhancing reaction rates and yields.

- Inorganic bases like sodium carbonate or bicarbonate are effective and preferred for cost and ease of handling.

- Reaction temperature and solvent choice significantly influence the yield and purity; aprotic solvents and moderate heating (60-105°C) are optimal.

- Excess hydroxylamine salt added in portions improves conversion efficiency.

- The method allows for structural variation at the 6-position of the pyridone ring by varying the phenol or thiophenol used in the substitution step, enabling synthesis of derivatives with different biological activities.

Comparative Data Table of Key Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Hydroxylamine salt amount | 1 to 10 moles per mole pyrone | Excess improves yield |

| Base type | Organic (aminopyridines, imidazoles) or inorganic (Na2CO3, KHCO3) | Both effective; organic bases can act as solvents |

| Base amount | At least equimolar to hydroxylammonium salt | Ensures neutralization and reaction progress |

| Solvent | Methanol, ethanol, DMF, DMSO | Aprotic solvents preferred |

| Reaction temperature | 20°C to 150°C (optimal 50-105°C) | Higher temps may be used in special cases |

| Reaction time | Several hours to completion | Dependent on scale and conditions |

Additional Synthetic Routes and Variations

- Alternative synthesis involves side-chain halogenation of 2-halogeno-6-picolines followed by reaction with phenols and oxidation steps to yield the hydroxypyridone.

- Protection/deprotection strategies using benzyl or other protecting groups on hydroxymethyl moieties have been reported to facilitate selective functionalization.

- Oxidation of hydroxymethyl intermediates to aldehydes using manganese dioxide has been employed for further derivatization.

Chemical Reactions Analysis

Tautomerism and pH-Dependent Behavior

P1 exhibits pH-dependent tautomeric equilibria, critical for its metal-binding properties:

-

Acidic conditions (pH < 2) : Dominated by the keto tautomer (protonated 4-hydroxyl group).

-

Neutral to alkaline conditions (pH 7–11) : Shifts to the enolate-catechol tautomer , enhancing metal coordination .

Protonation constants (log K):

| Protonation Site | log K |

|---|---|

| 4-OH | 2.90 |

| 5-OH | 8.74 |

| Hydroxymethyl-OH | 11.82 |

Data derived from potentiometric titrations .

Coordination Chemistry with Metal Ions

P1 forms stable complexes with Fe³⁺, Al³⁺, Cu²⁺, and Zn²⁺, with a pronounced selectivity for Fe³⁺:

Iron(III) Complexation

-

pFe³⁺ value : 22.0, exceeding deferiprone (20.6), a clinical iron chelator .

-

Coordination mode : Binds Fe³⁺ via the 4-oxo and 5-hydroxy groups in a bidentate fashion, with additional stabilization from the hydroxymethyl group’s hydrogen bonding .

Other Metal Ions

| Metal Ion | log β (ML) | Selectivity vs. Fe³⁺ |

|---|---|---|

| Al³⁺ | 16.5 | Lower affinity |

| Cu²⁺ | 12.2 | Minimal competition |

| Zn²⁺ | 7.8 | Negligible |

Stability constants determined via spectrophotometric titrations .

Comparative Analysis with Clinical Chelators

P1 outperforms deferiprone (DFP) in Fe³⁺ chelation due to:

-

Tautomeric flexibility : The enolate-catechol form enhances Fe³⁺ binding at physiological pH.

-

Lower 5-OH protonation constant : Facilitates deprotonation for stronger Fe³⁺ coordination .

Biological Implications

Scientific Research Applications

Iron Chelation Properties

Iron Chelation in Biological Systems

Hydroxypyridinones, including 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one, are recognized for their ability to chelate iron ions, which is crucial for managing conditions like iron overload disorders. The compound's coordination ability with Fe³⁺ has been extensively studied, revealing its potential as an orally active iron chelator. Research indicates that modifications in the ligand structure can significantly enhance its chelation efficiency and stability under physiological conditions .

Case Study: Coordination Studies

A study evaluated the coordination properties of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one towards Fe³⁺ using computational and biological approaches. The findings demonstrated that the ligand forms stable complexes with iron, exhibiting favorable bio-distribution in vivo, which supports its candidacy for therapeutic applications in treating iron overload .

Antiviral Activity

Mechanism of Action Against HIV

Pyridinone derivatives have shown promise as antiviral agents, particularly against HIV. The structural characteristics of 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one allow it to interact effectively with viral enzymes, inhibiting their activity. For instance, modifications at specific positions on the pyridinone ring have been linked to enhanced antiviral potency .

Case Study: Structure-Activity Relationships

Research into structure-activity relationships (SAR) of various pyridinone derivatives revealed that certain substitutions significantly improve their efficacy against HIV. Compounds with specific functional groups demonstrated EC₅₀ values comparable to known antiviral agents like efavirenz, highlighting the potential of these derivatives in drug development .

Medicinal Chemistry and Drug Design

Fragment-Based Drug Discovery

The unique structural features of 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one make it a valuable scaffold in fragment-based drug discovery. Its ability to act as both a hydrogen bond donor and acceptor facilitates interactions with biological targets, making it suitable for designing novel therapeutics .

Case Study: Development of Anticancer Agents

Recent advancements in medicinal chemistry have focused on synthesizing novel derivatives based on the pyridinone scaffold for anticancer applications. Compounds derived from this scaffold were evaluated for their cytotoxic effects against various cancer cell lines, showing promising results that warrant further investigation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups allow the compound to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Pyridin-2(1H)-one derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a comparative analysis:

Key Observations :

- Positional Isomerism : The 4-CH₂OH vs. 5-CH₂OH substitution (e.g., 127838-58-8 vs. 109205-68-7) alters electronic properties and hydrogen-bonding networks, impacting solubility and reactivity .

- Functional Group Effects: Aminoethyl (170026-03-6) and aminomethyl (85468-38-8) substituents introduce basicity, favoring ionic interactions and pH-dependent solubility .

- Lipophilicity : Methyl and phenyl groups (e.g., 3749-51-7, 67970-80-3) increase logP, making these derivatives more suitable for membrane penetration but less water-soluble .

Physicochemical Properties

Limited experimental data are available for direct comparisons, but trends can be inferred:

- Solubility : The hydroxymethyl group in 127838-58-8 enhances water solubility compared to methyl- or phenyl-substituted derivatives (e.g., 3749-51-7, 67970-80-3) .

- Stability : Charged derivatives like 85468-38-8 (HCl salt) exhibit improved stability in aqueous solutions, whereas neutral analogs may require stabilizers .

Biological Activity

1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one, also known as 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, is a pyridinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to chelate metal ions, particularly iron, and has been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders and infections.

Chemical Structure and Properties

The chemical formula of 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one is , with a molecular weight of approximately 155.12 g/mol. The presence of hydroxymethyl and hydroxyl groups enhances its reactivity and solubility, making it suitable for biological interactions.

Antimicrobial Activity

Research indicates that 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have shown that this compound demonstrates inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Antioxidant Properties

The antioxidant activity of 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one has been evaluated using various assays, such as the DPPH radical scavenging assay. Results indicate that this compound can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems .

Neuroprotective Effects

One of the most promising areas of research for this compound is its neuroprotective potential. It has been suggested that 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one can inhibit catechol O-methyl transferase (COMT), an enzyme involved in the metabolism of catecholamines, which are crucial for neurological function. This inhibition may offer therapeutic benefits in conditions like Parkinson's disease by enhancing dopaminergic signaling .

The biological activity of 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one is largely attributed to its ability to chelate metal ions, particularly iron. This chelation can prevent the formation of reactive oxygen species (ROS), thereby mitigating oxidative damage within cells. Additionally, the compound's hydroxyl groups facilitate hydrogen bonding interactions with biological macromolecules, enhancing its binding affinity to various targets .

Research Findings and Case Studies

Q & A

Q. What are the common synthetic routes for 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one and its derivatives?

The synthesis of pyridin-2(1H)-one derivatives often involves acid-catalyzed hydrolysis, multicomponent reactions (MCRs), or reflux conditions. For example:

- Acid Hydrolysis : 4-Hydroxy-6-methylpyridin-2(1H)-one was synthesized by refluxing ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in 1 N HCl for 72 hours, yielding a white precipitate (99% yield) .

- MCRs : Multicomponent reactions using salicylaldehydes, malononitrile, and cyclic diketones enable efficient construction of pyridin-2(1H)-one scaffolds with diverse substituents .

- Fluorinated Derivatives : Trifluoromethyl-substituted analogs are synthesized via methods like nucleophilic substitution or condensation, achieving yields between 19–67% .

Q. What characterization techniques are critical for confirming the structure of pyridin-2(1H)-one derivatives?

Key techniques include:

- Spectroscopy : IR, NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry (MS) for functional group analysis and molecular weight confirmation .

- X-ray Crystallography : Used to resolve crystal structures, e.g., 4-hydroxy-6-methylpyridin-2(1H)-one crystallized in methanol-diethyl ether (1:1) with C–H bond lengths refined using a riding model .

- Thermal Analysis : Melting points (e.g., 273–275°C) validate purity .

Q. How are biological activities of pyridin-2(1H)-one derivatives evaluated in preclinical studies?

- Enzyme Inhibition Assays : DPP-4 inhibition is measured via fluorometric or colorimetric assays, with IC₅₀ values indicating potency .

- Antiviral Activity : HIV-1 reverse transcriptase (RT) inhibition is tested against wild-type and mutant strains using molecular docking and in vitro RT assays .

- In Vivo Models : Analgesic effects are assessed in Sprague-Dawley rats using thermal plate tests, with data analyzed via GraphPad Prism .

Advanced Research Questions

Q. How can structural modifications optimize the pharmacokinetic (PK) properties of pyridin-2(1H)-one derivatives?

- Reducing P-gp Efflux : Introducing less polar substituents (e.g., trifluoromethyl instead of cyanophenyl) lowers the total polar surface area (tPSA), reducing P-gp-mediated efflux (efflux ratio reduced from 25.0 to 0.8) .

- Improving Solubility : N-Methylation of the pyridinone moiety enhances metabolic stability and solubility while retaining eIF4A3 inhibitory activity (IC₅₀: 0.75 μM → 0.14 μM) .

Q. What computational strategies guide the design of pyridin-2(1H)-one-based inhibitors?

- Molecular Dynamics (MD) : Survivin-targeting scaffolds are designed using MD simulations to rigidify the pyridinone core into tricyclic structures, improving binding affinity .

- Docking Studies : HIV-1 RT inhibitors are optimized by analyzing interactions with residues like Lys101 and Tyr188, critical for resistance mitigation .

Q. How do crystallographic studies inform structure-activity relationships (SAR)?

X-ray structures of pyridin-2(1H)-one hybrids bound to HIV-1 RT reveal:

Q. How are contradictions in solubility and bioactivity resolved during optimization?

- Case Study : A DPP-4 inhibitor with low solubility (3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one) was modified via N-methylation, improving solubility without compromising activity .

- Methodology : Parallel synthesis and high-throughput screening identify analogs balancing lipophilicity (logP) and solubility (e.g., tPSA < 80 Ų) .

Q. What are the advantages of multicomponent reactions (MCRs) in pyridin-2(1H)-one synthesis?

Q. How are toxicity and PK profiles assessed for preclinical candidates?

Q. What strategies address resistance in pyridin-2(1H)-one-based antivirals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.